molecular formula C10H9NO2S B13148565 Methyl benzo[b]thiophen-3-ylcarbamate

Methyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B13148565
M. Wt: 207.25 g/mol
InChI Key: CTGUAFFTJFRMKF-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophen-3-ylcarbamate is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbamate group attached at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[b]thiophenes is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of methyl benzo[b]thiophen-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[b]thiophen-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[b]thiophenes.

Scientific Research Applications

Methyl benzo[b]thiophen-3-ylcarbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing heterocycles.

    Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl benzo[b]thiophen-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzo[b]thiophene core can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Lacks the carbamate group but shares the thiophene-benzene fused ring structure.

    Thiophene: Contains only the thiophene ring without the benzene fusion or carbamate group.

    Carbamate derivatives: Compounds with different substituents on the carbamate group.

Uniqueness

Methyl benzo[b]thiophen-3-ylcarbamate is unique due to the presence of both the benzo[b]thiophene core and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl N-(1-benzothiophen-3-yl)carbamate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)11-8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)

InChI Key

CTGUAFFTJFRMKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CSC2=CC=CC=C21

Origin of Product

United States

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